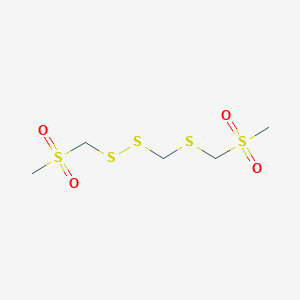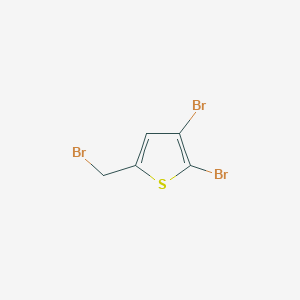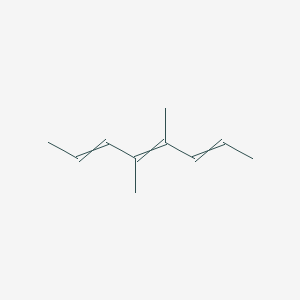![molecular formula C11H12N2O3S B14299374 N-[(2-Methylbenzoyl)carbamothioyl]glycine CAS No. 112806-25-4](/img/structure/B14299374.png)
N-[(2-Methylbenzoyl)carbamothioyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Methylbenzoyl)carbamothioyl]glycine is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of a thioamide group (-CSNH-) attached to a glycine moiety and a 2-methylbenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methylbenzoyl)carbamothioyl]glycine typically involves the following steps:
Formation of 2-Methylbenzoyl Chloride: This is achieved by reacting 2-methylbenzoic acid with thionyl chloride under reflux conditions.
Formation of 2-Methylbenzoyl Isothiocyanate: The 2-methylbenzoyl chloride is then reacted with potassium thiocyanate in an organic solvent such as acetone to form 2-methylbenzoyl isothiocyanate.
Reaction with Glycine: The 2-methylbenzoyl isothiocyanate is then reacted with glycine in an aqueous or organic solvent to form this compound.
Industrial Production Methods
While the above synthetic route is commonly used in laboratory settings, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity. Catalysts and continuous flow reactors may also be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Methylbenzoyl)carbamothioyl]glycine can undergo various types of chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioamide group can be reduced to form amines.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzoyl group.
Aplicaciones Científicas De Investigación
N-[(2-Methylbenzoyl)carbamothioyl]glycine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(2-Methylbenzoyl)carbamothioyl]glycine involves its interaction with specific molecular targets and pathways. The thioamide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzoyl group can also interact with cellular membranes and other biomolecules, affecting their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-[(2-Methylbenzoyl)carbamoyl]glycine: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
N-[(2-Chlorobenzoyl)carbamothioyl]glycine: Similar structure but with a chlorobenzoyl group instead of a methylbenzoyl group.
N-[(2-Methylbenzoyl)carbamothioyl]alanine: Similar structure but with an alanine moiety instead of a glycine moiety.
Uniqueness
N-[(2-Methylbenzoyl)carbamothioyl]glycine is unique due to the presence of both a thioamide group and a glycine moiety, which confer specific chemical and biological properties
Propiedades
Número CAS |
112806-25-4 |
|---|---|
Fórmula molecular |
C11H12N2O3S |
Peso molecular |
252.29 g/mol |
Nombre IUPAC |
2-[(2-methylbenzoyl)carbamothioylamino]acetic acid |
InChI |
InChI=1S/C11H12N2O3S/c1-7-4-2-3-5-8(7)10(16)13-11(17)12-6-9(14)15/h2-5H,6H2,1H3,(H,14,15)(H2,12,13,16,17) |
Clave InChI |
ZGYCYNZGGICCEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC(=S)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)
![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)

![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)

![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)


![1,1'-Bi(bicyclo[1.1.1]pentane)](/img/structure/B14299348.png)

![5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine](/img/structure/B14299353.png)

